molecular formula C17H19NO2 B1425761 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-phenylpropan-1-amine CAS No. 1478335-85-1

1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-phenylpropan-1-amine

Cat. No.: B1425761
CAS No.: 1478335-85-1
M. Wt: 269.34 g/mol
InChI Key: KROPYQKSWOMGID-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-phenylpropan-1-amine is a chemical compound that features a benzodioxin ring fused with a phenylpropanamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-phenylpropan-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-phenylpropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles, solvents like ethanol or acetone.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Alkylated amines.

Scientific Research Applications

1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-phenylpropan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-phenylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-phenylpropan-1-amine is unique due to the combination of the benzodioxin ring and phenylpropanamine structure, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research applications .

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-3-yl)-3-phenylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c18-14(11-10-13-6-2-1-3-7-13)17-12-19-15-8-4-5-9-16(15)20-17/h1-9,14,17H,10-12,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KROPYQKSWOMGID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(CCC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-phenylpropan-1-amine
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1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-phenylpropan-1-amine
Reactant of Route 3
1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-phenylpropan-1-amine
Reactant of Route 4
1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-phenylpropan-1-amine
Reactant of Route 5
1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-phenylpropan-1-amine
Reactant of Route 6
Reactant of Route 6
1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-phenylpropan-1-amine

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